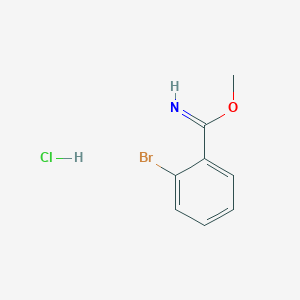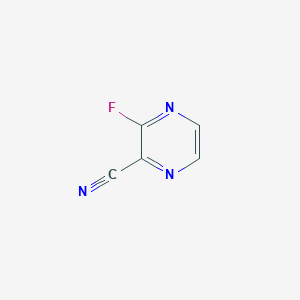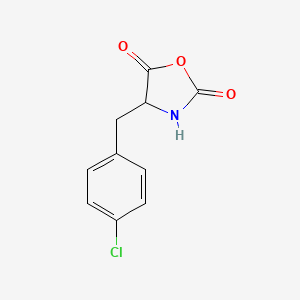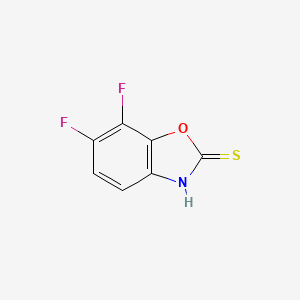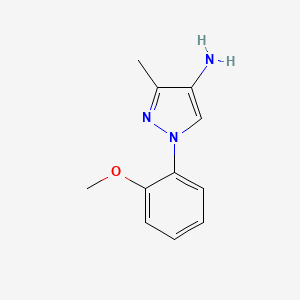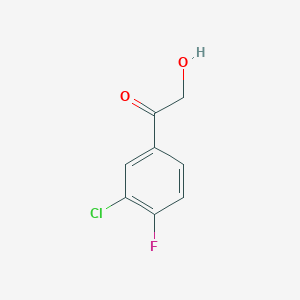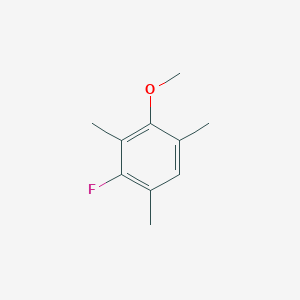
2-Fluoro-4-methoxy-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-1,3,5-trimethylbenzene is an aromatic compound characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 4-methoxy-1,3,5-trimethylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids (e.g., AlCl3) may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid at elevated temperatures.
Halogenation: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeBr3 or FeCl3.
Major Products:
Nitration: 2-Fluoro-4-methoxy-1,3,5-trimethyl-2-nitrobenzene.
Sulfonation: 2-Fluoro-4-methoxy-1,3,5-trimethyl-2-sulfonic acid.
Halogenation: 2-Fluoro-4-methoxy-1,3,5-trimethyl-2-bromobenzene.
Scientific Research Applications
2-Fluoro-4-methoxy-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene in chemical reactions involves the interaction of its electron-rich aromatic ring with electrophiles. The presence of electron-donating groups (methoxy and methyl) and an electron-withdrawing group (fluorine) influences its reactivity and selectivity in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Methoxy-1,3,5-trimethylbenzene: Lacks the fluorine atom, making it less reactive in certain electrophilic substitution reactions.
2-Fluoro-1,3,5-trimethylbenzene: Lacks the methoxy group, resulting in different electronic properties and reactivity.
4-Methoxy-1,3,5-trimethylbenzene: Lacks the fluorine atom, affecting its overall chemical behavior.
Uniqueness: 2-Fluoro-4-methoxy-1,3,5-trimethylbenzene is unique due to the combined presence of both electron-donating and electron-withdrawing groups, which modulate its reactivity and make it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13FO |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C10H13FO/c1-6-5-7(2)10(12-4)8(3)9(6)11/h5H,1-4H3 |
InChI Key |
YAXIIQTYIYWRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11719761.png)
![O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11719773.png)
![Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate](/img/structure/B11719781.png)
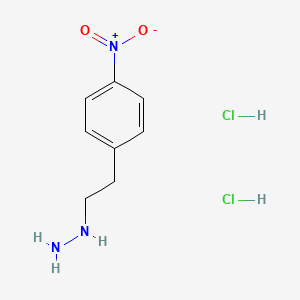
![3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid](/img/structure/B11719784.png)

![6-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B11719793.png)
